![molecular formula C19H21NO4 B2708990 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide CAS No. 1172803-78-9](/img/structure/B2708990.png)

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

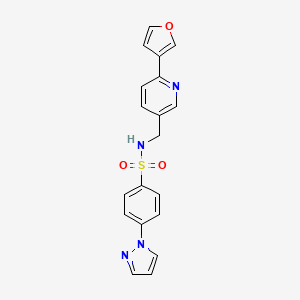

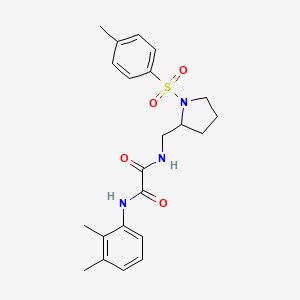

“N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide” is a chemical compound with the molecular formula C17H17NO4. It contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported. For example, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis

The molecular structure of compounds containing a benzo[d][1,3]dioxol-5-yl group has been studied. For instance, the naphthalene ring and 1,2-methylenedioxybenxene ring in a related compound are not coplanar, with a dihedral angle of 53.5 .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” have been studied. For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane involved a reaction with NaHSe .Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to “this compound” have been analyzed. For example, the IR, NMR, and mass spectrometry of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane were studied .Aplicaciones Científicas De Investigación

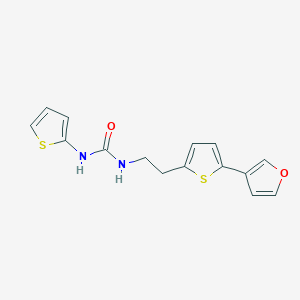

Anticonvulsant and Neuroprotective Properties

A study by Hassan et al. (2012) on a series of N-(substituted benzothiazol-2-yl)amide derivatives, including compounds structurally related to N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide, found that these compounds exhibit significant anticonvulsant and neuroprotective effects. One compound in particular showed promising results in reducing levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating a potential lead for safer and effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

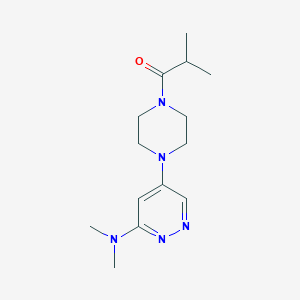

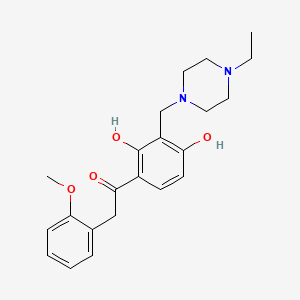

Endothelin Receptor Antagonism

Murugesan et al. (1998) discovered that substitutions on N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide led to the identification of biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists. These compounds, with modifications structurally akin to this compound, demonstrated improved binding and functional activity as endothelin receptor antagonists, suggesting applications in treating diseases mediated by endothelin, such as hypertension and vascular disorders (Murugesan et al., 1998).

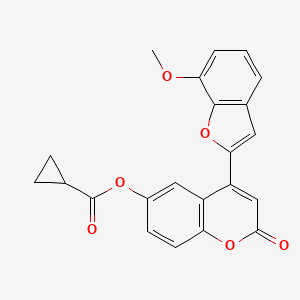

Cerebral Protective Agents

Tatsuoka et al. (1992) synthesized a series of 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides, closely related to this compound, which showed significant antilipidperoxidation activities and protective effects against hypobaric hypoxia in mice. These compounds were evaluated for their potential as cerebral protective agents, indicating their use in preventing or treating cerebral damage due to oxygen deprivation or other neurodegenerative conditions (Tatsuoka, Suzuki, Imao, Satoh, Ishihara, Hirotsu, Kihara, Hatta, Horikawa, & Sumoto, 1992).

Vasospasm Prevention

Zuccarello et al. (1996) investigated the effectiveness of endothelin receptor antagonists in preventing subarachnoid hemorrhage-induced cerebral vasospasm. The study included compounds with pharmacophoric similarities to this compound, demonstrating that oral administration of these antagonists significantly reduced the magnitude of cerebral constriction. This suggests potential applications in treating vasospasm following subarachnoid hemorrhage, a serious complication that can lead to cerebral ischemia (Zuccarello, Soattin, Lewis, Breu, Hallak, & Rapoport, 1996).

Direcciones Futuras

The future directions for research on “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the design of new substituted cinnamides bearing a Piperonal moiety and screening for molecular prediction properties could be a promising direction .

Propiedades

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-2-16(14-6-4-3-5-7-14)19(21)20-10-11-22-15-8-9-17-18(12-15)24-13-23-17/h3-9,12,16H,2,10-11,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZRLLAIKMLBEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2708908.png)

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2708912.png)

![N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2708913.png)

![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2708917.png)

![2-aminospiro[3.3]heptane-2-carbonitrile hydrochloride](/img/structure/B2708918.png)

methylboronic acid](/img/structure/B2708922.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B2708924.png)

![7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2708926.png)